N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide
Description
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is a synthetic isatin-based hydrazone derivative. Its structure combines a 5-bromo-substituted indole-2-one (isatin) core with a 2-hydroxybenzohydrazide moiety. The hydroxyl group on the benzohydrazide moiety contributes to hydrogen bonding and solubility. This compound is part of a broader class of isatin derivatives studied for their anticancer, antimicrobial, and enzyme-inhibitory properties . Its synthesis typically involves condensation of 5-bromoisatin with 2-hydroxybenzohydrazide under acidic or reflux conditions .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3/c16-8-5-6-11-10(7-8)13(15(22)17-11)18-19-14(21)9-3-1-2-4-12(9)20/h1-7,17,20,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHCGQWKGOPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-hydroxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of indole compounds, including N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Study: In vitro Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against several cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes the MIC values obtained from various studies, highlighting its potential as a broad-spectrum antimicrobial agent .
Biological Research
Enzyme Inhibition Studies
this compound has been explored for its ability to inhibit specific enzymes relevant to disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression.
Case Study: Kinase Inhibition
A study focused on the inhibition of protein kinase B (AKT) demonstrated that this compound effectively reduced AKT activity in vitro, leading to decreased cell survival rates in cancer models. The compound's structure was optimized to enhance binding affinity to the ATP-binding site of AKT .
Material Science Applications
Synthesis of Novel Materials
The compound's unique chemical structure allows for its use in synthesizing novel materials with specific properties. Its derivatives have been explored for applications in organic electronics and photonic devices due to their electronic properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Conductivity | 10^-4 S/cm |
| Thermal Stability | Up to 250°C |
This table presents key material properties relevant to its application in electronic devices .
Mechanism of Action
The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in substituents on the indole ring or benzohydrazide moiety. Below is a comparative analysis:
Key Observations :
- Halogen Substitution : Bromine (Br) at position 5 provides a balance between electronic effects and steric hindrance, often yielding moderate potency. Chlorine (Cl) and fluorine (F) analogues show higher activity, likely due to improved metabolic stability and membrane permeability .
- Methoxy vs. Hydroxy Groups : Methoxy (OCH₃) substituents enhance lipophilicity and cellular uptake, whereas hydroxy (OH) groups improve solubility and target binding via hydrogen bonds .
- Multisubstituted Derivatives : Compounds with multiple substituents (e.g., trimethoxybenzohydrazide) exhibit superior cytotoxicity, possibly due to enhanced π-π stacking or enzyme inhibition .
Bioactivity and Mechanism
- Anticancer Activity : The target compound shows antiproliferative effects against leukemia (e.g., REH, K562) and solid tumor cells (e.g., HeLa) with IC₅₀ values in the low micromolar range. Comparatively, 5-fluoro and 5-chloro analogues demonstrate lower IC₅₀ values (~1–5 µM), suggesting halogen electronegativity enhances target binding .
- CDK2 Inhibition : Unlike nitro-substituted derivatives (e.g., N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide), which bind CDK2 via hydrogen bonds and π-π interactions , the target compound’s bromine and hydroxy groups may favor alternative kinase or apoptotic pathway targeting .
ADMET and Solubility
- Solubility : The target compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). This contrasts with trifluoromethyl- or nitro-substituted derivatives, which show even lower aqueous solubility due to increased hydrophobicity .
- Metabolic Stability : Bromine’s electron-withdrawing effect may reduce oxidative metabolism compared to methyl or methoxy groups, prolonging half-life .
- Toxicity : Preliminary data suggest lower hepatotoxicity than nitro-substituted analogues, which generate reactive metabolites .
Mechanistic Differences
- Apoptosis Induction : The trimethoxy derivative (5t) induces apoptosis via mitochondrial membrane depolarization and caspase activation, whereas the target compound may rely on ROS generation .
Biological Activity
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core, which is known for its diverse pharmacological properties. Its molecular formula is , and it includes a bromine atom, which is often associated with enhanced biological activity due to its electron-withdrawing properties. The presence of the hydrazide functional group also contributes to its reactivity and potential therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as those related to cancer cell proliferation or microbial metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Anticancer Activity
Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. For instance:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines are indicative of significant potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : Testing against Gram-positive and Gram-negative bacteria revealed that the compound inhibits growth effectively, particularly against Staphylococcus aureus and Escherichia coli. Disc diffusion assays demonstrated zones of inhibition comparable to standard antibiotics .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound led to apoptosis through caspase activation pathways. This suggests a mechanism by which the compound induces programmed cell death in cancer cells.
- Antimicrobial Efficacy : In another study, the compound was tested in vivo against bacterial infections in mice. Results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antimicrobial agent .
Q & A
Q. What synthetic strategies are recommended for preparing N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide with high purity?
The synthesis typically involves condensation between a 5-bromo-2-oxindole derivative and 2-hydroxybenzohydrazide. Key steps include:
- Activation of carbonyl groups using reagents like phosphorus oxychloride (POCl₃) to enhance reactivity.
- Condensation under basic conditions (e.g., triethylamine) to facilitate hydrazone bond formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C improve yield and purity .
- Monitoring via TLC to track reaction progress and confirm completion .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR (¹H/¹³C) : Assign peaks for the indole NH (~δ 10.5 ppm), hydrazone N-H (~δ 11.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). The 5-bromo substituent causes deshielding in adjacent protons .
- IR spectroscopy : Confirm the presence of C=O (1670–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and O-H (broad ~3300 cm⁻¹) stretches .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .
Advanced Research Questions
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include:
- Data-to-parameter ratio > 10 to ensure model reliability.
- R-factor < 0.05 for high precision .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O-H···O or N-H···O) stabilizing the crystal lattice .
Q. How can researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to confirm apoptosis induction or mitochondrial membrane potential assays (JC-1 dye) to assess intrinsic pathways .
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects .
Q. What computational approaches are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes like GSK-3β. Focus on the hydrazone moiety and bromo-indole core for hydrogen bonding and hydrophobic interactions .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å indicates robust binding) .
Methodological Challenges
Q. How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. ethanol), and stoichiometry to identify optimal conditions .
- Workup modifications : Use flash chromatography (silica gel, ethyl acetate/hexane) for scalable purification .
Q. What strategies enhance the compound’s stability during biological assays?
- pH buffering : Maintain physiological pH (7.4) to prevent hydrazone hydrolysis.
- Light-sensitive storage : Protect from UV exposure due to the conjugated indole-hydrazone system .
Structure-Activity Relationship (SAR) Considerations
Q. How does the bromo substituent influence bioactivity compared to other halogenated analogs?
- Electron-withdrawing effects : The 5-bromo group enhances electrophilicity, improving binding to cysteine-rich enzyme active sites (e.g., thioredoxin reductase) .
- Comparative studies : Replace bromine with chlorine (smaller size) or iodine (larger size) to evaluate steric and electronic impacts on potency .
Q. What modifications to the 2-hydroxybenzohydrazide moiety could improve pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
